Ribavirin-13C2: A Technical Guide to its Chemical Properties and Stability
Ribavirin-13C2: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of Ribavirin-13C2, a labeled analogue of the broad-spectrum antiviral agent Ribavirin. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and metabolic studies.
Core Chemical Properties
Ribavirin-13C2 is a stable isotope-labeled version of Ribavirin, where two carbon atoms have been replaced with the heavy isotope ¹³C. This labeling provides a distinct mass signature, making it an invaluable tool in pharmacokinetic and metabolic research for precise tracking and quantification in biological systems.[1]
Below is a summary of its key chemical identifiers and properties.
| Property | Value | Source |
| Chemical Name | 1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C2 | [2][3][4] |
| CAS Number | 1279035-36-7 | [2] |
| Molecular Formula | C₆¹³C₂H₁₂N₄O₅ | |
| Molecular Weight | 246.19 g/mol | |
| Appearance | White Solid | |
| Purity | >98% | |
| Storage | 2-8°C Refrigerator |
Stability Profile
Detailed stability studies specifically for Ribavirin-13C2 are not extensively available in the public domain. However, the stability of its unlabeled counterpart, Ribavirin, has been investigated under various conditions and can serve as a strong proxy for the labeled compound due to their identical chemical structures.
Solution Stability
A study on a 67 mg/mL solution of Ribavirin for inhalation demonstrated that the solution is physically and chemically stable for at least 45 days when stored under frozen (-20°C), refrigerated (~0°C to 4°C), or room temperature (~20°C to 25°C) conditions in either syringes or glass vials. More than 95% of the initial Ribavirin concentration was retained over the 45-day period for all storage conditions. Precipitation was observed during the thawing of frozen samples, but the drug redissolved upon completion of the thawing process. The pH of the solutions remained stable, ranging from 4.1 to 5.3.
Another study on an extemporaneously prepared oral suspension of Ribavirin (40 mg/mL) found it to be stable for 28 days when stored in a refrigerator at 4°C, with the concentration remaining above 90% of the initial value.
In human plasma, both Ribavirin and its prodrug Viramidine were found to be stable for at least 3 hours at room temperature, at least 6 hours at 4°C, and for at least three freeze-thaw cycles.
Pre-analytical Stability in Biological Samples
The stability of Ribavirin in blood samples is crucial for accurate pharmacokinetic analysis. A study investigating the influence of blood collection and pre-analytical conditions found that Ribavirin concentrations were fairly stable for up to 2 hours in whole blood collected in dry or EDTA tubes. For longer storage, it is recommended that blood samples be collected in gel-containing tubes and centrifuged immediately. After centrifugation, the resulting serum or plasma in these tubes is very stable for up to 24 hours at ambient temperature. If immediate centrifugation is not possible, storing the gel tubes at +4°C for a maximum of 2 hours has a limited impact on the measured concentrations.
Degradation Pathways
The degradation of Ribavirin has been studied under advanced oxidation processes (AOPs). In a UV/TiO₂/H₂O₂ system, Ribavirin was almost completely eliminated within 20 minutes. The degradation involves complex transformation pathways, leading to the formation of various transformation products (TPs). Understanding these degradation pathways is essential for environmental fate studies and for the development of stability-indicating analytical methods.
Experimental Protocols
Accurate quantification of Ribavirin-13C2 in biological matrices is critical for its application in research. The following sections detail common analytical methodologies, which are directly applicable to the labeled compound, often used as an internal standard.
LC-MS/MS Method for Total Ribavirin in Human Red Blood Cells
This method is designed to measure the total concentration of Ribavirin, including its phosphorylated metabolites, which are converted back to Ribavirin.
Sample Preparation:
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Add an internal standard (such as ¹³C-labeled Ribavirin) to the red blood cell sample.
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Add perchloric acid to precipitate proteins and convert phosphorylated metabolites to Ribavirin.
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Purify the sample using a solid-phase exchange cartridge.
Chromatographic and Mass Spectrometric Conditions:
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LC System: High-Performance Liquid Chromatography (HPLC)
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MS System: Tandem Mass Spectrometry (MS/MS)
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Ionization: Positive Electrospray Ionization (ESI+)
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Monitoring: Multiple Reaction Monitoring (MRM)
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Ribavirin transition: m/z 245 → 113
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[¹³C]Ribavirin transition: m/z 250 → 113
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Workflow for LC-MS/MS Analysis of Ribavirin
